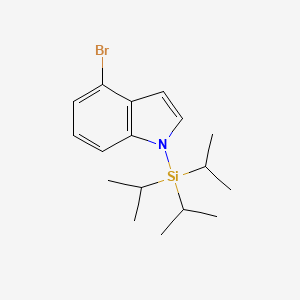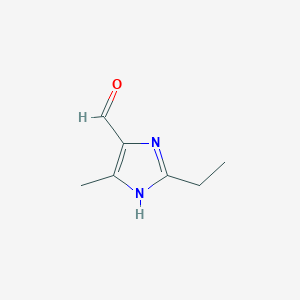![molecular formula C9H6OS B1585829 Benzo[b]thiophene-6-carbaldehyde CAS No. 6386-80-7](/img/structure/B1585829.png)
Benzo[b]thiophene-6-carbaldehyde
Übersicht
Beschreibung
Benzo[b]thiophene-6-carbaldehyde is an aromatic organic compound with a molecular formula of C9H6OS . It is a derivative of benzothiophene, which is a compound that contains a benzene and thiophene ring . The CAS Number of Benzo[b]thiophene-6-carbaldehyde is 6386-80-7 .
Synthesis Analysis
Benzo[b]thiophene-6-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The linear formula of Benzo[b]thiophene-6-carbaldehyde is C9H6OS . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding .Chemical Reactions Analysis
Benzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions. For instance, it can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It can also participate in the synthesis of diverse multisubstituted benzothiophene derivatives .Physical And Chemical Properties Analysis
Benzo[b]thiophene-6-carbaldehyde has a molecular weight of 162.21 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It can exist in a liquid, solid, or semi-solid physical form .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzo[b]thiophene-6-carbaldehyde: and its derivatives are known to be effective as corrosion inhibitors . They are used in industrial chemistry to prevent the deterioration of metals in corrosive environments, which is crucial for extending the lifespan of metal structures and components .
Organic Semiconductors
Thiophene derivatives play a significant role in the development of organic semiconductors . These materials are essential for creating flexible, lightweight, and cost-effective electronic devices. The unique properties of thiophene-based semiconductors make them suitable for various applications, including solar cells and thin-film transistors .
Organic Field-Effect Transistors (OFETs)
The advancement of OFETs has been greatly influenced by thiophene derivativesBenzo[b]thiophene-6-carbaldehyde can be used to synthesize materials that improve the performance of OFETs, which are integral components in modern electronics, offering advantages such as low power consumption and high efficiency .
Organic Light-Emitting Diodes (OLEDs)
In the fabrication of OLEDs, thiophene derivatives, including Benzo[b]thiophene-6-carbaldehyde , are utilized due to their excellent electroluminescent properties. OLED technology is widely used in displays for smartphones, TVs, and lighting systems, providing better color contrast and energy efficiency compared to traditional LEDs .
Pharmacological Properties
Thiophene-based compounds exhibit a wide range of pharmacological properties. They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents. The structural framework of thiophene is advantageous in medicinal chemistry for the development of new therapeutic drugs .
Synthesis of Heterocyclic Compounds
Benzo[b]thiophene-6-carbaldehyde: is a valuable synthon for the preparation of five and six-membered ring systems. It serves as a starting material in various synthetic pathways, contributing to the creation of active heteroaryl chalcones and other complex molecules with potential pharmaceutical applications .
Safety and Hazards
Zukünftige Richtungen
Benzo[b]thiophene-6-carbaldehyde and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a vital role in material science as corrosion inhibitors and in the advancement of organic semiconductors . Therefore, the future directions of Benzo[b]thiophene-6-carbaldehyde could involve further exploration of its potential uses in these areas.
Eigenschaften
IUPAC Name |
1-benzothiophene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOWIYNQUFRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213295 | |
| Record name | Benzo(b)thiophene-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-6-carbaldehyde | |
CAS RN |
6386-80-7 | |
| Record name | Benzo(b)thiophene-6-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














